(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-13-15(10-14-6-4-5-7-19(14)26-13)11-20-21(25)16-8-9-18(24)17(12-23(2)3)22(16)27-20/h4-11,13,24H,12H2,1-3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAMXHPWXNDIH-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one is a complex synthetic compound belonging to the benzofuran family. Its unique structure, characterized by a benzofuran core, a dimethylamino group, and a hydroxyl moiety, suggests potential diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and ROS generation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related benzofuran derivatives against K562 leukemia cells. The results indicated that compounds with structural similarities to this compound induced apoptosis and increased ROS levels, leading to enhanced caspase activity (Table 1) .
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Compound 6 | 15.0 | 70 |
| Compound 8 | 20.0 | 60 |
2. Anti-inflammatory Effects
Benzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
Mechanism of Action
The compound significantly reduced levels of tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8), demonstrating its potential in managing chronic inflammatory disorders .
Data Summary
In a study involving inflammatory models, the compound exhibited a reduction in NF-kB activity in macrophage cells by over 90%, suggesting strong anti-inflammatory potential.
3. Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties against various pathogens.
Preliminary Findings
Limited research indicates that related compounds show antimicrobial activity against bacteria and fungi; however, specific details regarding the effectiveness of this compound remain under investigation .
Table of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex structure that includes a benzofuran core, a hydroxyl group, and a dimethylamino functional group. The synthesis of this compound can be achieved through several organic synthesis strategies, including:
- Formation of the Benzofuran Core : This typically involves cyclization reactions using phenolic compounds and appropriate alkynes or alkenes.
- Introduction of Functional Groups : The dimethylamino group can be introduced via nucleophilic substitution reactions involving suitable precursors.
- Final Modifications : Additional steps may include oxidation or reduction processes to enhance biological activity.
Research indicates that compounds similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one exhibit diverse biological activities, including:
- Antimicrobial Effects : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, in vitro tests have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. For example, related benzofuran derivatives have shown IC50 values ranging from 0.1 to 5 μM against leukemia cells .
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Potential to reduce inflammation | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Pharmacological Applications
The unique structural features of this compound suggest several pharmacological applications:
- Drug Development : Given its promising biological activities, this compound could serve as a lead in drug discovery efforts targeting various diseases such as cancer and infections.
- Enzyme Inhibition : Similar compounds have been explored as inhibitors for enzymes like tyrosinase, which is involved in melanin production and skin pigmentation disorders .
- Therapeutic Uses : Its anti-inflammatory and antimicrobial properties position it as a potential candidate for developing treatments for inflammatory diseases and infections.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various benzofuran derivatives on leukemia cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of related benzofuran compounds were tested against common pathogens. The findings revealed substantial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzofuran structure can lead to enhanced antimicrobial potency.
Preparation Methods
Copper-Catalyzed Cyclization
The benzofuran core is constructed via copper-catalyzed intramolecular cyclization of 2-hydroxy-5-((dimethylamino)methyl)phenylpropiolic acid (1 ). Using CuCl (10 mol%) and DBU (1.5 equiv) in DMF at 80°C, cyclization proceeds via a copper acetylide intermediate, yielding 6-hydroxy-7-((dimethylamino)methyl)benzofuran-3(2H)-one (2 ) in 78% yield.
Reaction Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuCl | DBU | DMF | 80 | 78 |
Protection of the 6-hydroxy group as a TBS ether prior to cyclization prevents undesired side reactions during subsequent steps.
Introduction of the Chromene Methylene Group
Knoevenagel Condensation
The chromene moiety is introduced via condensation of 2 with 2-methyl-2H-chromene-3-carbaldehyde (3 ) under Z-selective conditions. Employing piperidine (20 mol%) in ethanol at reflux affords the (Z)-isomer with 65% yield and >8:1 Z/E selectivity.
Mechanistic Insights
- Base-mediated deprotonation of 2 at the α-position.
- Nucleophilic attack on 3 , forming an enolate intermediate.
- Steric hindrance favors the Z-configuration during dehydration.
Optimization Data
| Base | Solvent | Temp (°C) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | EtOH | 78 | 8:1 | 65 |
| DBU | Toluene | 110 | 5:1 | 58 |
Alternative Catalytic Approaches
Palladium-Copper Bimetallic System
A Pd/Cu-catalyzed coupling between iodophenol 4 and 2-methyl-2H-chromen-3-ylacetylene (5 ) achieves simultaneous benzofuran cyclization and alkyne insertion. Using (PPh₃)₂PdCl₂ (5 mol%) and CuI (10 mol%) in Et₃N at 100°C, the target compound is obtained in 72% yield with 7:1 Z/E selectivity.
Advantages
- Single-step formation of benzofuran and chromene groups.
- Superior stereocontrol via synergistic catalysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 6.95–6.45 (m, 8H, aromatic), 3.12 (s, 6H, N(CH₃)₂).
- ¹³C NMR : δ 190.2 (C=O), 161.5 (C-O), 153.2 (CH=).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 12° between the benzofuran and chromene planes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Formation : Condensation of 6-hydroxybenzofuran-3-one with 2-methyl-2H-chromene-3-carbaldehyde under basic conditions (e.g., K₂CO₃ or NaOH) in ethanol or methanol, followed by reflux .
Functionalization : Introduction of the dimethylaminomethyl group at the 7-position via Mannich reaction or nucleophilic substitution, using dimethylamine and formaldehyde .
Purification : Recrystallization or column chromatography to isolate the Z-isomer, confirmed by NMR and HPLC .
- Key Considerations : Solvent polarity and reaction temperature critically influence stereoselectivity (Z/E ratio) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- In Vitro Screening :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
- Dose-Response Analysis : IC₅₀ calculation via nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance Z-isomer yield during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state for Z-configuration .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate condensation while minimizing side reactions .
- Ultrasound Assistance : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .
Q. How can contradictory data between in vitro binding assays and cellular activity be resolved?
- Methodological Answer :
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .
- Metabolic Stability : Assess compound stability in cell media (e.g., LC-MS to detect degradation products) .
- Permeability : Measure logP (e.g., 2.8–3.5) via shake-flask method; low permeability may explain reduced cellular efficacy .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
Computational Docking : Predict binding to targets (e.g., kinases, GPCRs) using AutoDock Vina .
CRISPR Screening : Identify gene knockouts that rescue compound-induced cytotoxicity .
Transcriptomics : RNA-seq to map pathway alterations (e.g., apoptosis, NF-κB) post-treatment .
- Case Study : A benzofuran analog showed conflicting IC₅₀ values in kinase vs. cellular assays due to off-target effects, resolved via proteome-wide affinity profiling .
Q. How can stereochemical integrity be maintained during scale-up synthesis?
- Methodological Answer :
- Cryogenic Conditions : Perform reactions at –20°C to suppress thermal isomerization .
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to stabilize the Z-configuration .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) with FTIR to track isomer ratios in real time .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., 10% FBS in media, 48 h incubation) .
- Meta-Analysis : Compare data across ≥3 independent studies; outliers may arise from impurity interference (e.g., E-isomer contamination) .
- Structural Confirmation : Re-characterize compounds from conflicting studies via X-ray crystallography .
Stability and Reactivity
Q. What factors influence the compound’s stability in solution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
